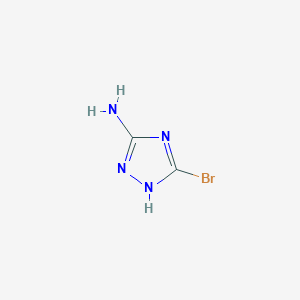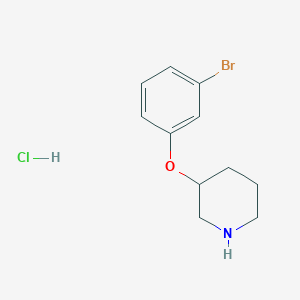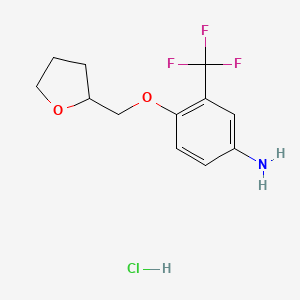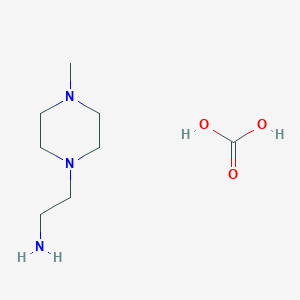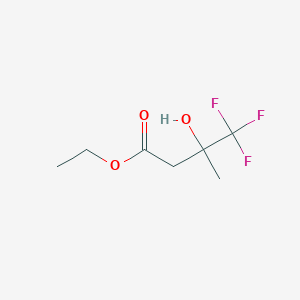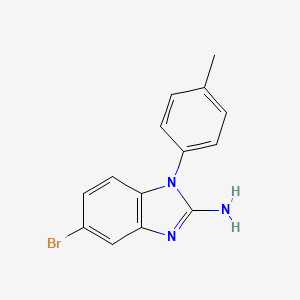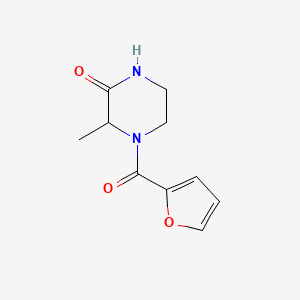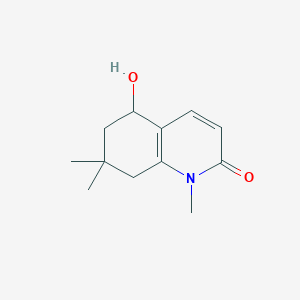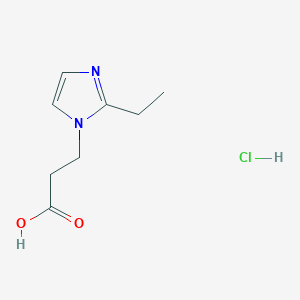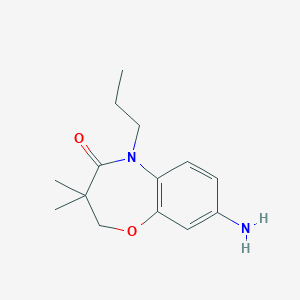![molecular formula C13H12N2OS2 B1439242 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-50-8](/img/structure/B1439242.png)
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C13H12N2OS2. It has a molecular weight of 276.38 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like boiling point, melting point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not available in the resources I have .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review article by Parmar, Vala, and Patel (2023) highlights the use of various hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, for synthesizing substituted pyranopyrimidines and their derivatives. This approach demonstrates the importance of diversified catalysts in the development of lead molecules with significant medicinal value Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.
Optoelectronic Applications
Quinazolines and pyrimidines, closely related to the chemical structure of 2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, are extensively utilized in optoelectronic materials. Research by Lipunova et al. (2018) on luminescent small molecules and chelate compounds incorporating quinazoline or pyrimidine rings highlights their potential applications in photo- and electroluminescence. This indicates the value of integrating pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018.
Anti-inflammatory Activity
Substituted tetrahydropyrimidine derivatives exhibit significant in vitro anti-inflammatory activity, suggesting their potential in designing leads for anti-inflammatory drugs. The study by Gondkar, Deshmukh, and Chaudhari (2013) demonstrates the synthesis of these derivatives and their potent anti-inflammatory effects, determined through the inhibition of protein denaturation method. This highlights the therapeutic potential of pyrimidine derivatives in addressing inflammation-related health issues Anita S. Gondkar, V. Deshmukh, S. Chaudhari, 2013.
Safety And Hazards
properties
IUPAC Name |
6-methyl-3-phenyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-8-7-10-11(18-8)12(16)15(13(17)14-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUDHRQAKPSYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



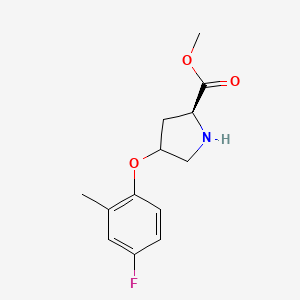
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)
